molecular formula C12H11N3O3 B2400134 N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide CAS No. 2361641-75-8

N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide

Cat. No.: B2400134
CAS No.: 2361641-75-8
M. Wt: 245.238
InChI Key: WSNDNJXIQYNPNS-UHFFFAOYSA-N
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Description

N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide is a compound that belongs to the class of 1,3,4-oxadiazines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry and agrochemistry .

Preparation Methods

The synthesis of N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide can be achieved through various methods. One common approach involves the cycloaddition of acylhydrazides with allenoates, catalyzed by 4-(dimethylamino)pyridine (DMAP) . This method is efficient and provides high yields of the desired product. Another method involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, which then undergo cycloaddition with allenoates . These methods are advantageous due to their simplicity and the use of readily available starting materials.

Chemical Reactions Analysis

N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sodium nitrite (NaNO2) and nitric acid (HNO3), and reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of N-acyldiazenes, while reduction can yield the corresponding amines .

Mechanism of Action

The mechanism of action of N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as proteases and kinases, which play crucial roles in various biological processes . By inhibiting these enzymes, the compound can disrupt the normal functioning of cells, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other 1,3,4-oxadiazine derivatives, such as 1,3,4-oxadiazin-5(6H)-one derivatives . These compounds share the oxadiazine skeleton but differ in their substituents and overall structure .

Properties

IUPAC Name

N-[4-(5-oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-2-10(16)13-9-5-3-8(4-6-9)12-15-14-11(17)7-18-12/h2-6H,1,7H2,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNDNJXIQYNPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C2=NNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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